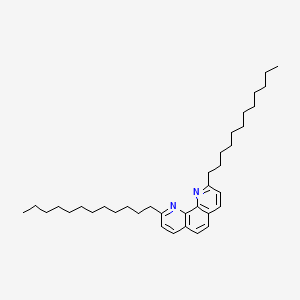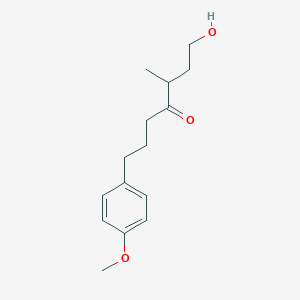
3,6,9,12-Tetraoxahexacosan-1-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12-Tetraoxahexacosan-1-oic acid: is a chemical compound with the molecular formula C22H44O6 . It is characterized by the presence of multiple ether linkages and a carboxylic acid group. This compound is part of a class of chemicals known for their unique structural properties, which make them useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxahexacosan-1-oic acid typically involves the reaction of polyethylene glycol derivatives with carboxylic acid precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,12-Tetraoxahexacosan-1-oic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The ether linkages can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of ether derivatives .
Aplicaciones Científicas De Investigación
3,6,9,12-Tetraoxahexacosan-1-oic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Employed in the study of biological systems and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, surfactants, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3,6,9,12-Tetraoxahexacosan-1-oic acid involves its interaction with specific molecular targets and pathways. The compound’s ether linkages and carboxylic acid group allow it to participate in various biochemical processes, potentially affecting enzyme activity, cellular signaling, and other molecular functions .
Comparación Con Compuestos Similares
Similar Compounds
3,6,9,12-Tetraoxapentacosan-1-oic acid: Similar in structure but with one less carbon atom in the chain.
3,6,9,12-Tetraoxatetracosan-1-ol: Contains an alcohol group instead of a carboxylic acid.
3,6,9,12-Tetraoxahexadecan-1-ol: A shorter chain ether compound with similar properties.
Uniqueness
3,6,9,12-Tetraoxahexacosan-1-oic acid is unique due to its specific chain length and the presence of multiple ether linkages combined with a carboxylic acid group. This combination of features makes it particularly versatile in various chemical and industrial applications .
Propiedades
Número CAS |
141454-85-5 |
|---|---|
Fórmula molecular |
C22H44O6 |
Peso molecular |
404.6 g/mol |
Nombre IUPAC |
2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C22H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-25-15-16-26-17-18-27-19-20-28-21-22(23)24/h2-21H2,1H3,(H,23,24) |
Clave InChI |
IWTTWPTXRWUSBK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOCCOCCOCCOCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


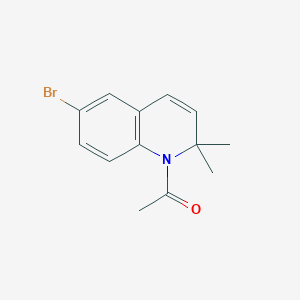
![Acetic acid, [[2-(aminosulfonyl)-6-benzothiazolyl]amino]oxo-, ethyl ester](/img/structure/B14274429.png)
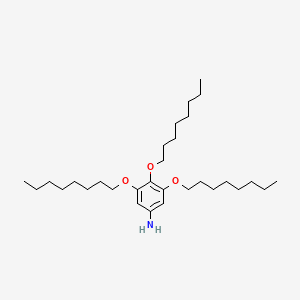
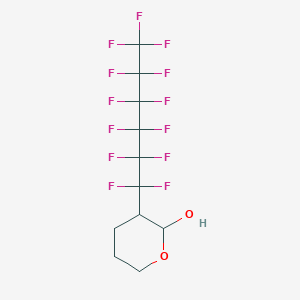



![5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol](/img/structure/B14274477.png)

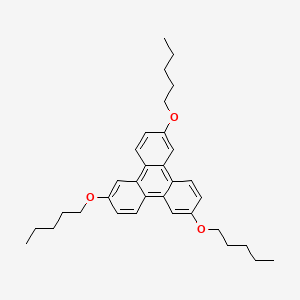
![Methyl 2-[(benzyloxy)methyl]prop-2-enoate](/img/structure/B14274488.png)
